Methyl 2-aminobutanoate hydrochloride

Description

Properties

IUPAC Name |

methyl 2-aminobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-3-4(6)5(7)8-2;/h4H,3,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAQQEGUPULIOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60534598 | |

| Record name | Methyl 2-aminobutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60534598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7682-18-0 | |

| Record name | Butanoic acid, 2-amino-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7682-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-aminobutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60534598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-aminobutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-aminobutanoate Hydrochloride

Foreword: Understanding the Molecular Blueprint

In the landscape of modern drug discovery and peptide synthesis, the utility of a molecule is dictated by its fundamental physicochemical properties. These characteristics—solubility, acidity, stability, and structure—form the blueprint from which we predict behavior, design experiments, and ultimately determine applicability. Methyl 2-aminobutanoate hydrochloride, a key chiral building block, is no exception. This guide moves beyond a simple recitation of data points. It is designed for the practicing researcher, offering a cohesive analysis of this compound's core properties, the causal logic behind their measurement, and the practical methodologies required for their validation. We will explore not just what the properties are, but why they matter and how they are reliably determined, ensuring a foundation of scientific integrity for your research and development endeavors.

Chemical Identity and Structural Elucidation

This compound is the hydrochloride salt of the methyl ester of 2-aminobutanoic acid. As an α-amino acid ester, it serves as a crucial intermediate, primarily in peptide synthesis where the methyl ester provides a temporary protecting group for the carboxylic acid moiety.[1] The hydrochloride salt form enhances the compound's stability and improves its handling characteristics compared to the free base.[2][3]

The presence of a chiral center at the α-carbon (C2) means the compound exists as two distinct enantiomers, (S) and (R), in addition to the racemic mixture. The specific enantiomer is critical in pharmaceutical applications where stereochemistry dictates biological activity.

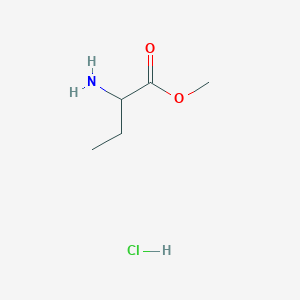

Molecular Structure

The fundamental structure consists of a four-carbon butanoate chain with an amino group at the alpha position (C2) and a methyl ester at the carboxyl group. The hydrochloride salt form results from the protonation of the primary amine.

Caption: General structure of this compound.

Key Identifiers

Precise identification is critical for regulatory compliance and accurate sourcing. The CAS number varies depending on the stereochemistry.

| Identifier | Value | Source(s) |

| Molecular Formula | C₅H₁₂ClNO₂ | [1] |

| Molecular Weight | 153.61 g/mol | [1] |

| IUPAC Name | methyl 2-aminobutanoate;hydrochloride | [4] |

| CAS Number (Racemic) | 7682-18-0 | [1] |

| CAS Number ((S)-enantiomer) | 56545-22-3 | [1] |

| CAS Number ((R)-enantiomer) | 85774-09-0 | [5] |

| InChI Key (Racemic) | AHAQQEGUPULIOZ-UHFFFAOYSA-N | [1] |

Core Physicochemical Properties

These properties govern the compound's behavior in solution, its stability, and its interaction with other molecules.

| Property | Value / Description | Significance in R&D | Source(s) |

| Appearance | White to off-white crystalline solid. | Provides a first-pass quality check for purity and consistency. | [1] |

| Melting Point | 116-117 °C ((S)-enantiomer) | A key indicator of purity. A broad melting range often suggests the presence of impurities. | |

| pKa | Estimated ~7.7 (Ammonium group) | Governs the charge state of the molecule at a given pH, which is critical for solubility, receptor binding, and chromatographic behavior. | [6] |

| Solubility | Soluble in water and alcohols (e.g., ethanol). | Essential for formulation, reaction solvent selection, and purification. High water solubility is typical for hydrochloride salts. | [1][2] |

| Hygroscopicity | Expected to be hygroscopic. | The tendency to absorb moisture from the air affects storage, handling, and accurate weighing. Requires storage in a desiccated environment. | [7] |

In-Depth Analysis: The pKa of the Amino Group

The pKa of the ammonium group in glycine methyl ester is reported to be 7.66 .[6] The ethyl group in Methyl 2-aminobutanoate, being slightly more electron-donating than the hydrogen in glycine, will have a minor effect on the basicity of the amine. This effect is generally small for alkyl groups, so the pKa is expected to be very close to this value, likely in the range of 7.6 to 7.8 .

-

Expert Insight: This pKa value signifies that at physiological pH (~7.4), the molecule will exist as a mixture of its protonated (charged, R-NH₃⁺) and neutral (free base, R-NH₂) forms, with the charged form being slightly predominant. For applications requiring the free base, such as in certain coupling reactions, neutralization with a non-aqueous base is necessary.[8]

Solubility Profile: A Quantitative Perspective

The qualitative description "soluble in water" is useful but insufficient for many applications.[1] Quantitative data allows for the precise preparation of stock solutions and reaction mixtures. While specific data for this compound is sparse, data from highly similar compounds provides a functional baseline. For instance, L-Alanine methyl ester hydrochloride is reported to be soluble in water at >100 mg/mL .[9]

-

Expert Insight: The high water solubility is a direct consequence of its ionic nature as a hydrochloride salt.[2] In organic solvents, solubility will be lower and dependent on the solvent's polarity. It is expected to have good solubility in polar protic solvents like methanol and ethanol but poor solubility in non-polar solvents like hexanes or diethyl ether.[10] This differential solubility is the cornerstone of its purification by recrystallization.

Experimental Protocols for Property Determination

To ensure scientific integrity, key properties must be verifiable. The following section details standardized, self-validating protocols for determining the synthesis, identity, and pKa of this compound.

Synthesis Protocol: Fischer Esterification

The most direct and common synthesis is the Fischer esterification of 2-aminobutanoic acid using methanol as both the solvent and reagent, with a strong acid catalyst. Using anhydrous HCl gas is a classic method, though thionyl chloride (SOCl₂) is often a more convenient laboratory-scale alternative.[9][11]

Caption: Workflow for the synthesis of Methyl 2-aminobutanoate HCl.

-

Causality:

-

Anhydrous Conditions: Water must be excluded as it can hydrolyze the thionyl chloride and the ester product, reducing yield.

-

Excess Methanol: Using methanol as the solvent drives the equilibrium towards the ester product according to Le Châtelier's principle.

-

Thionyl Chloride: SOCl₂ reacts with methanol to form HCl in situ, which protonates the amino acid and catalyzes the esterification. It also acts as a dehydrating agent.

-

Recrystallization: The product is highly soluble in methanol but insoluble in diethyl ether. Adding ether as an anti-solvent to a concentrated methanol solution causes the pure product to crystallize, leaving impurities behind.

-

Protocol for pKa Determination by Potentiometric Titration

This protocol provides a reliable method for experimentally determining the pKa value of the ammonium group.[12]

Caption: Workflow for pKa determination via potentiometric titration.

-

Self-Validation:

-

Calibration: The three-point pH calibration ensures the accuracy of all subsequent measurements.

-

Ionic Strength: Maintaining constant ionic strength with KCl minimizes variations in activity coefficients, making the measured pH a more accurate reflection of proton concentration.[12]

-

First Derivative Plot: Plotting d(pH)/dV vs. V provides a clear, sharp peak at the equivalence point, which is more accurate than visual estimation from the titration curve itself. The pKa is the pH at exactly half this volume.

-

Analytical Characterization Protocols

NMR is the most powerful tool for unambiguous structure confirmation.

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for its simplicity, as the N⁺H₃ protons will exchange with deuterium and disappear from the spectrum, simplifying the baseline.

-

¹H NMR (400 MHz, D₂O):

-

Expected Chemical Shifts (δ):

-

~4.1 ppm (triplet, 1H): The α-proton (-CH).

-

~3.8 ppm (singlet, 3H): The methyl ester protons (-OCH₃).

-

~1.9 ppm (multiplet, 2H): The methylene protons (-CH₂-).

-

~1.0 ppm (triplet, 3H): The terminal methyl protons (-CH₃).

-

-

-

¹³C NMR (100 MHz, D₂O):

-

Expected Chemical Shifts (δ):

-

~171 ppm: Ester carbonyl carbon (C=O).

-

~54 ppm: α-carbon.

-

~53 ppm: Methyl ester carbon (-OCH₃).

-

~24 ppm: Methylene carbon (-CH₂-).

-

~8 ppm: Terminal methyl carbon (-CH₃).

-

-

-

Causality: The chemical shift of each nucleus is determined by its local electronic environment. The electronegative oxygen and nitrogen atoms deshield adjacent protons and carbons, shifting their signals downfield (to higher ppm values).[11]

FTIR is used to confirm the presence of key functional groups.

-

Sample Preparation: The thin solid film method is efficient and avoids interference from mulling agents. Dissolve a small amount of the solid in a volatile solvent like methanol, place a drop on a salt (KBr or NaCl) plate, and allow the solvent to evaporate.[13]

-

Expected Absorption Bands (cm⁻¹):

-

2500-3000 (broad): N-H stretching vibrations of the R-NH₃⁺ group. This is a highly characteristic, often broad and complex, absorption for primary amine salts.

-

~1740 (strong, sharp): C=O stretching of the ester group. This is one of the most intense and reliable peaks in the spectrum.

-

~1500-1600: N-H bending vibrations (asymmetric and symmetric) of the R-NH₃⁺ group.

-

~1100-1250: C-O stretching of the ester group.

-

-

Expert Insight: The absence of a broad O-H stretch around 3300 cm⁻¹ and the presence of the strong C=O stretch at ~1740 cm⁻¹ confirm that the carboxylic acid has been successfully converted to the methyl ester.

MS is used to confirm the molecular weight of the free base (after loss of HCl).

-

Technique: Electrospray Ionization (ESI) in positive ion mode is ideal for this pre-charged molecule.[14]

-

Sample Preparation: Prepare a dilute solution (~10-100 µM) in a suitable solvent like methanol or a water/acetonitrile mixture.

-

Expected Result: The primary ion observed will be the molecular ion of the free base [M+H]⁺, corresponding to the mass of C₅H₁₁NO₂ plus a proton.

-

Calculated m/z for [C₅H₁₂NO₂]⁺: 118.0868

-

Stability, Storage, and Safety

-

Stability: The hydrochloride salt is significantly more stable than the free base ester, which is prone to self-condensation to form diketopiperazines or polymerization, especially upon storage.[15] The salt form prevents the amine from acting as a nucleophile.

-

Storage: The compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen).[5][7] For long-term stability, storage at -20°C is recommended.[16]

-

Safety:

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5]

-

Handling: Always handle in a well-ventilated area or chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

References

-

Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? [Online]. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. [Online]. Available at: [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Online]. Available at: [Link]

-

Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. [Online]. Available at: [Link]

-

ACS Publications. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. [Online]. Available at: [Link]

-

News-Medical.Net. (2019). Characterizing Small Molecules with NMR. [Online]. Available at: [Link]

-

PubMed Central (PMC). (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Online]. Available at: [Link]

-

PubMed Central (PMC). (2008). A Convenient Synthesis of Amino Acid Methyl Esters. [Online]. Available at: [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Online]. Available at: [Link]

-

ResearchGate. (2025). NMR spectroscopy of small molecules in solution. [Online]. Available at: [Link]

-

Chemistry LibreTexts. (2022). Backgrounds of Amino Acids. [Online]. Available at: [Link]

-

Indian Journal of Chemistry. (1981). Solubilities of Amino Acids in Different Mixed Solvents. [Online]. Available at: [Link]

-

YouTube. (2014). Chem Exp1 FTIR of Organic Solvents and Oils. [Online]. Available at: [Link]

-

Reddit. (2022). FTIR Spectroscopy. [Online]. Available at: [Link]

-

Massachusetts Institute of Technology. FTIR SPECTROPHOTOMETER. [Online]. Available at: [Link]

-

ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? [Online]. Available at: [Link]

-

Wikipedia. Glycine methyl ester hydrochloride. [Online]. Available at: [Link]

-

PubChem. Glycine methyl ester | C3H7NO2 | CID 69221. [Online]. Available at: [Link]

-

DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Online]. Available at: [Link]

-

Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Online]. Available at: [Link]

-

PubChem. Glycine methyl ester hydrochloride | C3H8ClNO2 | CID 122755. [Online]. Available at: [Link]

- Google Patents. CN103224437A - Amino acid methyl ester hydrochloride preparation. [Online].

-

Pharmaffiliates. Methyl (2S)-2-Aminobutanoate | CAS No : 15399-22-1. [Online]. Available at: [Link]

-

CHIMIA. (2004). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. [Online]. Available at: [Link]

-

PubChem. This compound | C5H12ClNO2 | CID 13283515. [Online]. Available at: [Link]

-

PubChem. Alanine methyl ester hydrochloride | C4H10ClNO2 | CID 2733257. [Online]. Available at: [Link]

Sources

- 1. This compound | 7682-18-0 | Benchchem [benchchem.com]

- 2. quora.com [quora.com]

- 3. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]

- 4. This compound | C5H12ClNO2 | CID 13283515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl (R)-2-aminobutanoate hydrochloride | 85774-09-0 [sigmaaldrich.com]

- 6. Glycine methyl ester | C3H7NO2 | CID 69221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Glycine methyl ester hydrochloride | 5680-79-5 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. L-Alanine methyl ester hydrochloride | 2491-20-5 [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

- 15. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

Methyl 2-aminobutanoate hydrochloride mechanism of action in biological systems.

An In-Depth Technical Guide to the Biological Mechanism of Action of Methyl 2-Aminobutanoate Hydrochloride

Abstract

This compound is an esterified form of the non-proteinogenic amino acid, 2-aminobutanoic acid. This guide posits that the compound functions as a prodrug, undergoing rapid in vivo hydrolysis to its active metabolite, 2-aminobutanoic acid (AABA). The mechanism of action is therefore attributable to the biological activities of AABA. Structurally analogous to key inhibitory neurotransmitters, AABA is hypothesized to exert its primary effects through direct agonism or positive allosteric modulation of inhibitory ligand-gated ion channels, principally the glycine receptor (GlyR) and the GABA-A receptor (GABA(_A)R). This action is expected to increase chloride conductance, leading to hyperpolarization of the postsynaptic neuron and a general inhibitory effect on the central nervous system. This document provides a comprehensive overview of the pharmacokinetics, proposed pharmacodynamics, and a detailed experimental protocol for characterizing this mechanism.

Introduction and Physicochemical Properties

This compound (CAS: 7682-18-0) is the hydrochloride salt of the methyl ester of 2-aminobutanoic acid, also known as α-aminobutyric acid (AABA).[1] It is a white, water-soluble solid, a property that enhances its utility as a research chemical and synthetic intermediate.[2] As an α-amino acid ester, it serves as a foundational block in the synthesis of various biologically active molecules.[3] However, its direct mechanism of action in biological systems is best understood by examining its metabolic fate and the activity of its parent amino acid.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂ClNO₂ | [1] |

| Molecular Weight | 153.61 g/mol | [1] |

| Synonyms | DL-2-Aminobutyric Acid Methyl Ester HCl | [1] |

| Parent Amino Acid | 2-Aminobutanoic Acid (AABA, Homoalanine) | [4] |

Pharmacokinetics: A Prodrug Hypothesis

The central hypothesis for the mechanism of action of this compound is that it functions as a prodrug. The ester linkage is susceptible to hydrolysis by ubiquitous esterase enzymes in the plasma and tissues, releasing the active compound, 2-aminobutanoic acid (AABA), and methanol.[5][6]

Absorption and Distribution

Following administration, the small, water-soluble hydrochloride salt is expected to be readily absorbed. Once hydrolyzed to AABA, its distribution into the central nervous system (CNS) is a critical step. AABA, as a small neutral amino acid, is a candidate for transport across the blood-brain barrier (BBB) by facilitative transport systems. The L-type amino acid transporter 1 (LAT1), which transports large neutral amino acids, is a primary candidate for this process.[7][8] However, it is important to note that the BBB actively restricts the entry of some small neutral amino acids like glycine and GABA while facilitating their efflux, a mechanism that may also apply to AABA.[7]

Metabolism and Elimination

AABA is a known human metabolite, typically formed from the catabolism of methionine, threonine, and serine.[9][10] The body possesses established pathways for its metabolism. AABA can be converted to α-ketobutyrate, which is then metabolized to propionyl-CoA and subsequently succinyl-CoA, an intermediate of the citric acid cycle.[11] This integration into central metabolism provides a clear route for its elimination.

Caption: Pharmacokinetic pathway of Methyl 2-aminobutanoate HCl.

Pharmacodynamics: Proposed Mechanism of Action

The biological effects of the compound are mediated by its active metabolite, AABA. Due to its structural similarity to major inhibitory neurotransmitters, AABA is hypothesized to act primarily on inhibitory ligand-gated ion channels in the CNS.

Primary Target: Glycine Receptor (GlyR)

The glycine receptor (GlyR) is a chloride-permeable ion channel that mediates fast synaptic inhibition, predominantly in the spinal cord and brainstem.[12] Several small α-amino acids are known agonists at this receptor.[13]

-

Structural Analogy: AABA is an α-amino acid, structurally similar to glycine (the primary endogenous agonist), L-alanine, and L-serine, all of which are known to activate the GlyR.[13] Other related amino acids, β-alanine and taurine, also act as partial agonists.[13]

-

Proposed Action: Based on this strong structural-activity relationship, AABA is predicted to be a direct agonist or partial agonist at the GlyR. Binding of AABA would trigger the opening of the receptor's chloride channel, leading to Cl⁻ influx, hyperpolarization of the postsynaptic membrane, and neuronal inhibition.

Secondary Target: GABA-A Receptor (GABA(_A)R)

The GABA(_A) receptor is the primary mediator of fast synaptic inhibition throughout the brain.[14] It is a pentameric chloride channel with multiple binding sites for its endogenous ligand, GABA, as well as for allosteric modulators like benzodiazepines and barbiturates.[14][15]

-

Structural Analogy: AABA (2-aminobutanoic acid) is a structural isomer of GABA (γ-aminobutyric acid).[16] This relationship suggests a potential interaction with GABA receptors.

-

Proposed Action: AABA may act as a weak agonist at the GABA binding site or, more plausibly, as a positive allosteric modulator (PAM). As a PAM, it would bind to a site distinct from the GABA binding site, enhancing the effect of endogenous GABA by increasing the frequency or duration of channel opening.[14] This potentiation of GABAergic inhibition would contribute to a CNS depressant effect.

Caption: Proposed mechanism of AABA at the postsynaptic membrane.

Data Summary: Agonist Activity of Structural Analogs

| Compound | Primary Target(s) | Known Effect | Reference(s) |

| Glycine | GlyR, NMDA-R | Full agonist at GlyR; Co-agonist at NMDA-R | [13] |

| GABA | GABA(_A)R, GABA(_B)R | Primary endogenous agonist | [16] |

| L-Alanine | GlyR | Agonist | [13] |

| L-Serine | GlyR, NMDA-R | Agonist at GlyR; Co-agonist at NMDA-R | [13] |

| β-Alanine | GlyR | Agonist | [13] |

| Taurine | GlyR, GABA(_A)R | Partial agonist at GlyR; Agonist at GABA(_A)R | [13] |

Experimental Protocol: Characterization using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

To validate the hypothesized mechanism and quantify the activity of AABA, a standard electrophysiological approach is required. The TEVC technique using Xenopus laevis oocytes expressing recombinant receptors is a robust system for studying ligand-gated ion channels.

Objective: To determine if AABA acts as an agonist or modulator at human GlyR (α1 subunit) and GABA(_A)R (α1β2γ2 subunit combination).

Oocyte Preparation and Receptor Expression

-

Oocyte Harvesting: Surgically harvest oocytes from an anesthetized female Xenopus laevis.

-

Defolliculation: Treat oocytes with collagenase (e.g., 2 mg/mL in Ca²⁺-free OR-2 solution) for 1-2 hours to remove the follicular layer.

-

cRNA Injection: Inject each oocyte with ~50 nL of a solution containing cRNA encoding the receptor subunits (e.g., for GlyR: hGlyRα1; for GABA(_A)R: a mix of hGABA(_A)Rα1, β2, and γ2 cRNAs at a 1:1:1 ratio).

-

Incubation: Incubate injected oocytes for 2-5 days at 16-18°C in Barth's solution supplemented with antibiotics to allow for receptor expression.

Electrophysiological Recording

-

Setup: Place a single oocyte in a recording chamber continuously perfused with standard frog Ringer's solution.

-

Impaling: Impale the oocyte with two microelectrodes (0.5–2.0 MΩ resistance) filled with 3 M KCl. One electrode measures membrane potential, and the other injects current.

-

Clamping: Voltage-clamp the oocyte at a holding potential of -60 mV using an appropriate amplifier (e.g., Axoclamp 200B).[17]

-

Data Acquisition: Record membrane currents using data acquisition software (e.g., pCLAMP).

Experimental Procedure

-

Agonist Assay:

-

Establish a stable baseline current in Ringer's solution.

-

Apply known concentrations of the primary agonist (glycine for GlyR; GABA for GABA(A)R) to determine the maximal response (I({max})).

-

Wash the oocyte with Ringer's solution until the current returns to baseline.

-

Apply increasing concentrations of AABA (e.g., 1 µM to 10 mM) to the oocyte and record the peak inward current at each concentration.

-

Construct a dose-response curve and calculate the EC₅₀ and relative efficacy (I({max, AABA}) / I({max, Gly/GABA})).

-

-

Modulation Assay (for GABA(_A)R):

-

Apply a low, fixed concentration of GABA (EC₅-EC₁₀) to elicit a small, stable baseline current.

-

While applying the EC₅-EC₁₀ GABA, co-apply increasing concentrations of AABA.

-

Measure the potentiation of the GABA-evoked current. A significant increase indicates positive allosteric modulation.

-

Caption: Experimental workflow for TEVC characterization.

Conclusion

The mechanism of action of this compound is best understood through a prodrug model, where it is hydrolyzed to its active form, 2-aminobutanoic acid (AABA). While direct experimental data on AABA's receptor pharmacology is sparse, a compelling hypothesis based on strong structural analogy suggests it functions as an agonist or positive modulator at key inhibitory neurotransmitter receptors, namely the glycine and GABA-A receptors. This activity leads to an increase in neuronal chloride influx, resulting in hyperpolarization and a net inhibitory effect on the CNS. Further electrophysiological studies, as outlined in the provided protocol, are necessary to definitively confirm this mechanism and quantify the potency and efficacy of AABA at these targets.

References

-

Becker, A., et al. (2013). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. PubMed Central. [Link]

-

Wikipedia. (n.d.). α-Aminobutyric acid. Wikipedia. [Link]

-

Bormann, J., & Kettenmann, H. (1988). Patch-clamp study of gamma-aminobutyric acid receptor Cl- channels in cultured astrocytes. Proceedings of the National Academy of Sciences of the United States of America, 85(23), 9336–9340. [Link]

-

Biocrates Life Sciences AG. (2023). Metabolite of the month - Aminobutyric acids. Biocrates. [Link]

-

Wang, X., et al. (2023). α-Aminobutyric Acid Constrains Macrophage-Associated Inflammatory Diseases through Metabolic Reprogramming and Epigenetic Modification. PubMed Central. [Link]

-

Kehl, S. J., et al. (1987). A patch clamp study of gamma-aminobutyric acid (GABA)-induced macroscopic currents in rat melanotrophs in cell culture. PubMed Central. [Link]

-

Sigel, E., & Steinmann, M. E. (2012). Structure, Function, and Modulation of GABAA Receptors. PubMed Central. [Link]

-

R Discovery. (n.d.). Amino Acid Methyl Esters Research Articles. R Discovery. [Link]

-

Bradbury, M. W. B. (1996). Blood—Brain Barrier. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]

-

Bowery, N. G., & Smart, T. G. (2006). GABA and glycine as neurotransmitters: a brief history. PubMed Central. [Link]

-

Yu, J., et al. (2021). Mechanism of gating and partial agonist action in the glycine receptor. PubMed Central. [Link]

-

Elliott, K. A. C., & Lovell, R. A. (1962). THE α‐AMINOBUTYRIC ACID AND FACTOR I CONTENT OF BRAIN. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). Pathway from (S)-2-aminobutyric acid to (S)-2-aminobutanol. ResearchGate. [Link]

-

Rasheed, A., & Taneja, G. (2021). Blood-brain barrier transport machineries and targeted therapy of brain diseases. PubMed Central. [Link]

-

HealthMatters.io. (n.d.). Alpha Aminobutyric Acid - Amino Acid Analysis. HealthMatters.io. [Link]

-

Schipper, J. D., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. PubMed. [Link]

-

Bormann, J., & Clapham, D. E. (1985). gamma-Aminobutyric acid receptor channels in adrenal chromaffin cells: a patch-clamp study. PNAS. [Link]

-

Berger, R., et al. (1998). On the True Affinity of Glycine for Its Binding Site at the NMDA Receptor Complex. PubMed. [Link]

-

Pilli, F., et al. (1993). Requirements for high affinity binding of glycine analogs to the glycine site of the NMDA receptor complex. PubMed. [Link]

-

Yoneda, Y., et al. (1988). A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists. PubMed. [Link]

-

Wang, T. L., & Yeh, H. H. (1998). Electrophysiological evidence for expression of glycine receptors in freshly isolated neurons from nucleus accumbens. PubMed. [Link]

-

ResearchGate. (n.d.). Characterization of alpha-amino-n-butyric acid correlations in sepsis. ResearchGate. [Link]

-

Du, J., et al. (2015). Glycine receptor mechanism illuminated by electron cryo-microscopy. PubMed Central. [Link]

-

Hawkins, R. A., et al. (2020). Transport of Amino Acids Across the Blood-Brain Barrier. ResearchGate. [Link]

-

Human Metabolome Database. (n.d.). L-alpha-Aminobutyric acid (HMDB0000452). HMDB. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

Aprison, M. H. (1996). Glycine Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]

-

HealthMatters.io. (n.d.). Alpha Aminobutyric Acid. HealthMatters.io. [Link]

-

Hawkins, R. A., et al. (2020). Transport of Amino Acids Across the Blood-Brain Barrier. PubMed Central. [Link]

-

Hawkins, R. A. (2015). Structure of the Blood–Brain Barrier and Its Role in the Transport of Amino Acids. ResearchGate. [Link]

-

ResearchGate. (n.d.). Interactions of the glycine-binding site of the NMDA receptor. ResearchGate. [Link]

-

Yevenes, G. E., et al. (2021). Modulatory Actions of the Glycine Receptor β Subunit on the Positive Allosteric Modulation of Ethanol in α2 Containing Receptors. PubMed Central. [Link]

-

Exposome-Explorer. (n.d.). 2-Aminobutyric acid (Compound). Exposome-Explorer. [Link]

-

Wikipedia. (n.d.). Glutamic acid. Wikipedia. [Link]

-

Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. PubMed Central. [Link]

-

ResearchGate. (n.d.). De-esterification of amino acid esters. ResearchGate. [Link]

-

Wikipedia. (n.d.). Glycine methyl ester hydrochloride. Wikipedia. [Link]

Sources

- 1. Characterization of the binding of two novel glycine site antagonists to cloned NMDA receptors: evidence for two pharmacological classes of antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism | MDPI [mdpi.com]

- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Neurotransmitters as food supplements: the effects of GABA on brain and behavior [frontiersin.org]

- 5. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Blood—Brain Barrier - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Transport of Amino Acids Across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Human Metabolome Database: Showing metabocard for L-alpha-Aminobutyric acid (HMDB0000452) [hmdb.ca]

- 11. Alpha Aminobutyric Acid - Amino Acid Analysis - Lab Results explained | HealthMatters.io [healthmatters.io]

- 12. Glycine receptor mechanism illuminated by electron cryo-microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glycine Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metabolite of the month - Aminobutyric acids - biocrates life sciences gmbh [biocrates.com]

- 17. Modulatory Actions of the Glycine Receptor β Subunit on the Positive Allosteric Modulation of Ethanol in α2 Containing Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Biological role of Methyl 2-aminobutanoate hydrochloride in metabolic pathways.

An In-Depth Technical Guide to the Biological Role of Methyl 2-Aminobutanoate Hydrochloride in Metabolic Pathways

Abstract

This compound is an esterified form of the non-proteinogenic amino acid, 2-aminobutanoic acid (AABA). While primarily recognized as a synthetic precursor in pharmaceutical manufacturing, its biological significance is predicated on its in-vivo hydrolysis to AABA. This guide delineates the metabolic journey of this compound, from its initial enzymatic conversion to the multifaceted roles of its active metabolite, AABA. We will explore AABA's endogenous origins in amino acid catabolism, its emerging role as a critical modulator of macrophage-associated inflammation through metabolic reprogramming, and its utility as a clinical biomarker in various disease states. This document provides researchers, scientists, and drug development professionals with a foundational understanding of the compound's metabolic impact, supported by detailed experimental protocols and pathway visualizations.

Part 1: Chemical Identity and Metabolic Activation

This compound (CAS: 7682-18-0) is the hydrochloride salt of the methyl ester of 2-aminobutanoic acid.[1][2] It exists in racemic and enantiomeric forms, with the (S)-enantiomer (CAS: 56545-22-3) and (R)-enantiomer (CAS: 85774-09-0) being particularly relevant in stereospecific synthesis and biological activity.[1] The hydrochloride form enhances the compound's stability and solubility, making it suitable for research and as a pharmaceutical intermediate.

From a metabolic standpoint, this compound functions as a prodrug or precursor. Its biological activity is unlocked upon cleavage of the methyl ester bond. This hydrolysis, catalyzed by ubiquitous intracellular and extracellular esterase enzymes, yields the biologically active molecule 2-aminobutanoic acid (also known as α-aminobutyric acid, AABA, or homoalanine) and methanol.[1][3] The primary focus of its biological role, therefore, centers on the functions of AABA.

Caption: Metabolic activation of this compound.

Part 2: The Central Role of 2-Aminobutanoic Acid (AABA) in Metabolism

AABA is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation.[4][5] Instead, it circulates as a metabolic intermediate, primarily arising from the catabolism of essential amino acids like methionine and threonine.[6][7]

2.1: Endogenous Biosynthesis and Catabolism

The primary route for AABA biosynthesis is the transamination of 2-oxobutyrate (α-ketobutyrate), a key intermediate in the degradation pathways of methionine, threonine, and serine.[8][9] Enzymes such as alanine transaminases can utilize 2-oxobutyrate as a substrate to form AABA.[9] This metabolic link places AABA at a crossroads of amino acid metabolism, making its cellular concentration a sensitive indicator of flux through these pathways.[6][10]

References

- 1. This compound | 7682-18-0 | Benchchem [benchchem.com]

- 2. This compound | C5H12ClNO2 | CID 13283515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]

- 4. α-Aminobutyric acid - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Alpha-Aminobutyric acid (AABA) | Instalab [instalab.com]

- 7. α-Aminobutyric Acid Constrains Macrophage-Associated Inflammatory Diseases through Metabolic Reprogramming and Epigenetic Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human Metabolome Database: Showing metabocard for L-alpha-Aminobutyric acid (HMDB0000452) [hmdb.ca]

- 9. Production of 2-aminobutyrate by Megasphaera elsdenii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. KEGG COMPOUND: C02356 [genome.jp]

Involvement of Methyl 2-aminobutanoate hydrochloride in neurotransmitter synthesis.

**A Technical Guide to the

Role of Methyl 2-Aminobutanoate Hydrochloride in Neurotransmitter Synthesis**

Abstract

This technical guide provides an in-depth analysis of this compound and its biologically active form, 2-aminobutanoic acid (α-aminobutyric acid, AABA), within the context of central nervous system (CNS) function and neurotransmitter synthesis. While not a primary neurotransmitter itself, AABA is a non-proteinogenic amino acid that holds potential as a modulator of key neurotransmitter systems, particularly the GABAergic and glutamatergic pathways.[1] This document will explore the underlying biochemistry, metabolic pathways, and potential mechanisms of action. Furthermore, it will furnish researchers, scientists, and drug development professionals with detailed experimental protocols and analytical methodologies to investigate the neurochemical impact of this compound.

Introduction: Unraveling the Neuroactive Potential of a Non-Proteinogenic Amino Acid

The intricate balance of excitatory and inhibitory signals in the central nervous system is fundamental to neural function. This equilibrium is largely maintained by amino acid neurotransmitters, with glutamate serving as the primary excitatory molecule and gamma-aminobutyric acid (GABA) as the chief inhibitory neurotransmitter.[2][3] Glutamate is not only crucial for synaptic plasticity, learning, and memory but is also the direct precursor for GABA synthesis.[3][4] The conversion of glutamate to GABA, catalyzed by glutamate decarboxylase (GAD), represents a critical control point in regulating neuronal excitability.[2][5]

This compound is the hydrochloride salt of the methyl ester of 2-aminobutanoic acid.[6][7] As an ester, it is anticipated to be a prodrug form, readily hydrolyzed in vivo to yield 2-aminobutanoic acid (AABA) and methanol. AABA, an isomer of GABA, is found in the human body and is of interest for its potential effects on neurotransmission.[1] This guide will dissect the scientific rationale for investigating this compound as a tool to probe and potentially modulate neurotransmitter synthesis, focusing on the biological actions of its core AABA structure.

Table 1: Chemical Properties of this compound and Related Compounds

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Key Features |

| This compound | methyl 2-aminobutanoate;hydrochloride | C₅H₁₂ClNO₂ | 153.61 | Methyl ester of AABA; water-soluble salt.[6][7] |

| 2-Aminobutanoic acid (AABA) | 2-Aminobutanoic acid | C₄H₉NO₂ | 103.12 | The active biological molecule; non-proteinogenic α-amino acid.[1] |

| γ-Aminobutyric acid (GABA) | 4-Aminobutanoic acid | C₄H₉NO₂ | 103.12 | Major inhibitory neurotransmitter; isomer of AABA.[1][5] |

| Glutamic Acid | 2-Aminopentanedioic acid | C₅H₉NO₄ | 147.13 | Major excitatory neurotransmitter and precursor to GABA.[3] |

Core Concept: Metabolic Fate and Intersection with Neurotransmitter Pathways

Upon administration, this compound is expected to undergo rapid hydrolysis by esterase enzymes present in the blood and tissues, releasing 2-aminobutanoic acid (AABA). The central hypothesis is that AABA can then influence the glutamate/GABA-glutamine cycle, a critical metabolic loop between neurons and glial cells that maintains the supply of these neurotransmitters.[8]

AABA can be synthesized endogenously through various metabolic pathways, including the transamination, decarboxylation, and deamination of other amino acids like threonine, methionine, and serine.[1] Its structural similarity to both the neurotransmitter GABA and other α-amino acids positions it to interact with several key enzymatic and transport systems.

The GABAergic System

The primary inhibitory neurotransmitter, GABA, is synthesized from glutamate by the enzyme glutamate decarboxylase (GAD).[2][5] After its release into the synapse, GABA's action is terminated by reuptake and metabolic degradation by GABA transaminase (GABA-T).[2][5]

Potential Mechanisms of AABA Interaction:

-

Enzyme Modulation: AABA's structural similarity to GABA suggests it could act as a competitive inhibitor or a substrate for GABA-T. Inhibition of GABA-T would lead to reduced GABA degradation, thereby increasing synaptic GABA levels and enhancing inhibitory tone.

-

Receptor Interaction: While less studied, the possibility of AABA acting as a weak agonist or modulator at GABA receptors (GABA-A or GABA-B) cannot be excluded and warrants investigation.

The Glutamatergic System

Glutamate is the most abundant excitatory neurotransmitter and is central to numerous metabolic pathways in the brain.[3][4] The glutamate/GABA-glutamine cycle ensures the replenishment of glutamate for neurotransmission.

Potential Mechanisms of AABA Interaction:

-

Precursor Supply: AABA can undergo transamination reactions. For instance, AABA could react with α-ketoglutarate, an intermediate of the citric acid cycle, to produce glutamate.[3] This would directly feed the neurotransmitter pool of glutamate.

-

Transport Competition: As an amino acid, AABA may compete with glutamate or glutamine for transport across neuronal and glial membranes, potentially altering the dynamics of the glutamate-glutamine cycle.

The diagram below illustrates the pivotal points where AABA could intersect with the synthesis and degradation pathways of GABA and glutamate.

Caption: Potential intervention points of AABA in the glutamate-GABA cycle.

Experimental Methodologies for Assessing Neurochemical Impact

To validate the hypothesized roles of this compound, a multi-tiered experimental approach is necessary. This section outlines core protocols for in vitro and in vivo analysis.

In Vitro Enzyme Activity Assays

The direct interaction of AABA with key enzymes in neurotransmitter metabolism can be quantified using purified enzyme preparations or tissue homogenates.

Protocol 1: GABA-Transaminase (GABA-T) Inhibition Assay

-

Preparation of Enzyme Source:

-

Homogenize rodent brain tissue (e.g., cortex or cerebellum) in a suitable buffer (e.g., phosphate buffer with protease inhibitors).

-

Centrifuge the homogenate to obtain a supernatant containing cytosolic enzymes, including GABA-T.

-

Alternatively, use commercially available purified GABA-T.

-

-

Assay Principle: This assay measures the production of glutamate from GABA and α-ketoglutarate, which is coupled to the reduction of NADP+ by glutamate dehydrogenase (GDH). The increase in NADPH is monitored spectrophotometrically at 340 nm.

-

Reaction Mixture (in a 96-well plate):

-

Phosphate buffer (pH 8.0)

-

α-Ketoglutarate (Substrate)

-

NADP+ (Cofactor for detection)

-

Glutamate Dehydrogenase (Coupling enzyme)

-

Varying concentrations of AABA (test compound) or a known inhibitor (e.g., vigabatrin)

-

Enzyme preparation (from step 1)

-

-

Procedure:

-

Pre-incubate the reaction mixture with AABA for 10-15 minutes at 37°C.

-

Initiate the reaction by adding GABA (Substrate).

-

Measure the change in absorbance at 340 nm over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each AABA concentration.

-

Plot V₀ against AABA concentration to determine the IC₅₀ value (the concentration of AABA that causes 50% inhibition of GABA-T activity).

-

In Vivo Microdialysis with Neurotransmitter Quantification

In vivo microdialysis allows for the sampling of extracellular neurotransmitter levels in the brains of live, freely moving animals, providing a dynamic view of neurochemical changes following drug administration.

Protocol 2: Brain Microdialysis in Rodents

-

Surgical Implantation:

-

Anesthetize a rat or mouse and place it in a stereotaxic frame.

-

Surgically implant a microdialysis guide cannula targeting a specific brain region (e.g., prefrontal cortex, hippocampus, or striatum).

-

Allow the animal to recover for several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples every 20-30 minutes.

-

Administer this compound (e.g., via intraperitoneal injection).

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Sample Analysis (Quantification of Glutamate and GABA):

-

The low concentrations of neurotransmitters in dialysates require highly sensitive analytical methods.

-

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: A common method involves pre-column derivatization of the amino acids with a fluorescent tag (e.g., o-phthaldialdehyde, OPA), followed by separation on a reverse-phase HPLC column and detection with a fluorescence detector.

-

Gas Chromatography-Mass Spectrometry (GC-MS/MS): This provides high selectivity and sensitivity. Samples are derivatized to make the analytes volatile, then separated by GC and detected by MS/MS.[9][10][11]

-

Table 2: Representative Microdialysis Data Output

| Time Point | Treatment | Extracellular GABA (% of Baseline) | Extracellular Glutamate (% of Baseline) |

| -40 min | Baseline | 100 ± 8 | 100 ± 11 |

| -20 min | Baseline | 98 ± 10 | 102 ± 9 |

| 0 min | Vehicle (i.p.) | 105 ± 12 | 97 ± 13 |

| 20 min | Vehicle | 101 ± 9 | 104 ± 10 |

| 0 min | M2ABH (50 mg/kg, i.p.) | 145 ± 15 | 110 ± 12 |

| 20 min | M2ABH | 162 ± 18 | 108 ± 14 |

| 40 min | M2ABH | 151 ± 16* | 105 ± 11 |

| 60 min | M2ABH | 128 ± 13 | 101 ± 9 |

| Note: Data are hypothetical for illustrative purposes. M2ABH = this compound. |

The experimental workflow for an in vivo study is summarized in the diagram below.

Caption: Workflow for in vivo microdialysis and neurochemical analysis.

Implications for Drug Development and Neuroscience Research

The study of compounds like this compound offers a nuanced approach to modulating neurochemical balance. Rather than acting as direct receptor agonists or antagonists, which can often lead to significant side effects, modulating the synthesis or degradation of endogenous neurotransmitters may provide a more subtle and potentially safer therapeutic strategy.

Potential Applications:

-

Epilepsy and Seizure Disorders: By potentially increasing GABAergic tone through GABA-T inhibition, AABA could raise the seizure threshold.

-

Anxiety Disorders: Enhanced GABAergic inhibition is a well-established mechanism for anxiolytic drugs.

-

Neuropathic Pain: Alterations in the balance of GABA and glutamate are implicated in chronic pain states.

-

Research Tool: As a prodrug of AABA, this compound serves as a valuable pharmacological tool to investigate the roles of AABA and the metabolic pathways it influences in both normal brain function and in models of neurological and psychiatric disorders.

Conclusion

This compound, through its conversion to 2-aminobutanoic acid, represents a compound of significant interest for neuropharmacology. Its potential to modulate the synthesis and degradation of the brain's primary excitatory and inhibitory neurotransmitters, glutamate and GABA, places it at a critical nexus of neuronal communication. The experimental frameworks provided in this guide offer a robust starting point for researchers to rigorously evaluate its neurochemical profile. Further investigation into the specific interactions of AABA with transaminases, decarboxylases, and transporters will be crucial in fully elucidating its mechanism of action and defining its potential as a therapeutic agent or a research probe for dissecting the complexities of neurotransmitter regulation.

References

- Benchchem. This compound | 7682-18-0. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6h0TqE5cpHVR_I66uOyR39kU5dL-xNLb2NbfJjtA6VfCuwqDg-yV2QdjCtvQyTd1rSlVh_iMpVNL8TJbRSPnXlBegq2OypJ-t2PvC_Qi8tdnDg4745kZqlnTdfofyMlmV5FxT]

- NCBI Bookshelf. Physiology, GABA. [URL: https://www.ncbi.nlm.nih.gov/books/NBK513311/]

- Wikipedia. GABA. [URL: https://en.wikipedia.org/wiki/GABA]

- Wikipedia. Glutamic acid. [URL: https://en.wikipedia.org/wiki/Glutamic_acid]

- Biocrates Life Sciences GmbH. Metabolite of the month - Aminobutyric acids. [URL: https://biocrates.com/metabolite-of-the-month-aminobutyric-acids/]

- PubChem. This compound | C5H12ClNO2 | CID 13283515. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13283515]

- Sigma-Aldrich. Methyl (R)-2-aminobutanoate hydrochloride | 85774-09-0. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/cs-0120287]

- Bentham Science Publishers. Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. [URL: https://www.eurekaselect.com/article/26075]

- University of Texas Health Science Center at Houston. Amino Acid Neurotransmitters (Section 1, Chapter 13) Neuroscience Online. [URL: https://nba.uth.tmc.edu/neuroscience/m/s1/chapter13.html]

- ResearchGate. Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate | Request PDF. [URL: https://www.researchgate.

- Brain Body Medical. Neurotransmitter Precursor Therapy| New York City. [URL: https://www.brainbodymedical.com/neurotransmitter-precursor-thera]

- Applied and Environmental Microbiology. New Insights into γ-Aminobutyric Acid Catabolism: Evidence for γ-Hydroxybutyric Acid and Polyhydroxybutyrate Synthesis in Saccharomyces cerevisiae. [URL: https://journals.asm.org/doi/10.1128/AEM.01336-07]

- The Royal Society of Chemistry. A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. [URL: https://pubs.rsc.org/en/content/articlepdf/2021/ra/d1ra02802a]

- study of 4-aminobutanoic acid derivatives influence on the cns functional condition in mice. [URL: https://dspace.nuph.edu.ua/handle/123456789/1063]

- PubChem. (S)-methyl 2-aminobutanoate hydrochloride | C5H12ClNO2 | CID 71313169. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/71313169]

- PubChem. methyl (2R)-2-aminobutanoate hydrochloride | C5H12ClNO2 | CID 13283516. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13283516]

- MDPI. Emerging Insights into the Role of the Microbiome in Brain Gliomas: A Systematic Review of Recent Evidence. [URL: https://www.mdpi.com/2072-6694/16/9/1663]

- MDPI. Multiomic Analyses Reveal Brainstem Metabolic Changes in a Mouse Model of Dravet Syndrome. [URL: https://www.mdpi.com/2218-1989/13/11/1004]

- Wikipedia. Gabapentin. [URL: https://en.wikipedia.org/wiki/Gabapentin]

- PMC. The role and the mechanism of γ-aminobutyric acid during central nervous system development. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4034248/]

- PubMed Central. Metabolic pathways and activity-dependent modulation of glutamate concentration in the human brain. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3433464/]

- PubMed Central. Analytical approaches to examine gamma-aminobutyric acid and glutamate vesicular co-packaging. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9345595/]

- Frontiers. The Amino Acid Transporters of the Glutamate/GABA-Glutamine Cycle and Their Impact on Insulin and Glucagon Secretion. [URL: https://www.frontiersin.org/articles/10.3389/fendo.2018.00756/full]

- ResearchGate. Determination of L-Glutamic Acid and γ–Aminobutyric Acid in Mouse Brain Tissue Utilizing GC-MS/MS. [URL: https://www.researchgate.net/publication/320490740_Determination_of_L-Glutamic_Acid_and_g-Aminobutyric_Acid_in_Mouse_Brain_Tissue_Utilizing_GC-MSMS]

- PubMed Central. Determination of l-glutamic acid and γ–aminobutyric acid in mouse brain tissue utilizing GC–MS/MS. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7885029/]

- PubChem. Methyl 2-aminobutanoate, (2S)- | C5H11NO2 | CID 10820508. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10820508]

- PubMed. Determination of l-glutamic acid and γ-aminobutyric acid in mouse brain tissue utilizing GC-MS/MS. [URL: https://pubmed.ncbi.nlm.nih.gov/29031110/]

- PubMed. Metabolism of the glutamate group of amino acids in rat brain as a function of age. [URL: https://pubmed.ncbi.nlm.nih.gov/6143862/]

- PubChem. Methyl 4-aminobutanoate | C5H11NO2 | CID 18614. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/18614]

Sources

- 1. Metabolite of the month - Aminobutyric acids - biocrates life sciences gmbh [biocrates.com]

- 2. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Glutamic acid - Wikipedia [en.wikipedia.org]

- 4. Metabolic pathways and activity-dependent modulation of glutamate concentration in the human brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABA - Wikipedia [en.wikipedia.org]

- 6. This compound | 7682-18-0 | Benchchem [benchchem.com]

- 7. This compound | C5H12ClNO2 | CID 13283515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Frontiers | The Amino Acid Transporters of the Glutamate/GABA-Glutamine Cycle and Their Impact on Insulin and Glucagon Secretion [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Determination of l-glutamic acid and γ–aminobutyric acid in mouse brain tissue utilizing GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of l-glutamic acid and γ-aminobutyric acid in mouse brain tissue utilizing GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral characterization of Methyl 2-aminobutanoate hydrochloride using NMR and mass spectrometry.

A-01: Technical Guide to the Spectral Characterization of Methyl 2-aminobutanoate Hydrochloride

Abstract

This technical guide provides a comprehensive, in-depth analysis of the spectral characterization of this compound (C₅H₁₂ClNO₂). As a crucial building block in synthetic organic chemistry and drug development, unequivocal structural confirmation is paramount. This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to elucidate the molecular structure of this compound. We delve into the theoretical underpinnings of these techniques, present detailed experimental protocols, and offer a thorough interpretation of the resulting spectral data. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a robust and reliable methodology for the structural verification of similar small molecules.

Introduction

This compound is the hydrochloride salt of the methyl ester of the amino acid 2-aminobutanoic acid.[1] Its structure presents several key features for spectral analysis: a chiral center at the alpha-carbon, a primary amine protonated to an ammonium salt, a methyl ester group, and an ethyl side chain. The accurate characterization of this molecule is a prerequisite for its use in further synthetic applications, ensuring the integrity of the final products.[1]

This guide will demonstrate how the synergistic use of NMR and MS provides a complete picture of the molecule's connectivity and composition. NMR spectroscopy will be employed to probe the local chemical environment of each proton and carbon atom, while mass spectrometry will confirm the molecular weight and provide insights into the molecule's fragmentation patterns.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and dynamics of molecules.[2] For the analysis of this compound, both ¹H and ¹³C NMR are indispensable.

The Critical Role of Deuterated Solvents in NMR

The use of deuterated solvents is fundamental to obtaining high-quality NMR spectra.[3] In ¹H NMR, a proton-containing solvent would generate an overwhelmingly large signal that would obscure the signals from the analyte. By replacing hydrogen atoms with deuterium (²H), which resonates at a different frequency, the solvent becomes effectively "invisible" in the ¹H NMR spectrum.[3][4][5] Furthermore, modern NMR spectrometers utilize the deuterium signal from the solvent for field-frequency locking, which stabilizes the magnetic field strength during the experiment, ensuring high resolution and accurate chemical shift measurements.

For polar, salt-like compounds such as amino acid hydrochlorides, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent solvent choice due to its high polarity and ability to dissolve the sample.[2][6] Its residual proton signal appears as a quintet at approximately 2.50 ppm, which typically does not interfere with the analyte signals.[2]

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

¹H NMR Acquisition:

-

The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer.

-

A standard single-pulse experiment is sufficient.

-

Key acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is acquired on the same instrument.

-

A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the different proton environments in the molecule. The protonated amine group (NH₃⁺) protons are often broad and may exchange with residual water in the solvent, sometimes making them difficult to observe.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~8.6 | Broad Singlet | 3H | -NH₃⁺ | The protons on the positively charged nitrogen are highly deshielded and appear far downfield. The signal is often broad due to quadrupolar relaxation and chemical exchange. |

| ~4.0 | Triplet | 1H | Hα | This proton is attached to the chiral carbon, which is adjacent to the electron-withdrawing ammonium and ester groups, causing a downfield shift. It is split into a triplet by the two adjacent protons on the CH₂ group. |

| ~3.7 | Singlet | 3H | -OCH₃ | The protons of the methyl ester group are in a relatively shielded environment and appear as a sharp singlet as there are no adjacent protons to couple with.[1] |

| ~1.8 | Multiplet | 2H | -CH₂- | These protons are adjacent to both the chiral center and the terminal methyl group, leading to complex splitting patterns (a multiplet). |

| ~0.9 | Triplet | 3H | -CH₃ | The terminal methyl group protons are the most shielded and appear furthest upfield. They are split into a triplet by the two adjacent protons of the CH₂ group. |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will display five signals, one for each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~170 | C=O | The carbonyl carbon of the ester is highly deshielded due to the double bond to one oxygen and a single bond to another, placing it furthest downfield. |

| ~55 | Cα | The alpha-carbon is attached to the electron-withdrawing nitrogen and carbonyl group, causing a significant downfield shift. |

| ~52 | -OCH₃ | The carbon of the methyl ester is attached to an electronegative oxygen, resulting in a downfield shift. |

| ~25 | -CH₂- | The methylene carbon is in a relatively standard aliphatic region. |

| ~9 | -CH₃ | The terminal methyl carbon is the most shielded and appears furthest upfield. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7] It is a highly sensitive technique that can provide the molecular weight of a compound and, through fragmentation analysis, information about its structure.[8]

Ionization Technique: Electrospray Ionization (ESI)

For polar and thermally labile molecules like amino acid derivatives, Electrospray Ionization (ESI) is the preferred method.[9][10][11] ESI is a soft ionization technique that transfers ions from a solution into the gas phase without significant fragmentation.[12] This is crucial for observing the intact molecular ion.[12] In positive ion mode ESI, a high voltage is applied to a capillary containing the sample solution, creating a fine spray of charged droplets.[11] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[11]

Mass Analyzer: Quadrupole

A quadrupole mass analyzer consists of four parallel metal rods to which specific radio frequency (RF) and direct current (DC) voltages are applied.[7][13][14] These voltages create an oscillating electric field that allows only ions of a specific mass-to-charge ratio to pass through to the detector, while all other ions have unstable trajectories and are filtered out.[15][16] By scanning the voltages, a full mass spectrum can be obtained.[16]

Experimental Protocol: Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of this compound (~10 µg/mL) in a suitable solvent such as a methanol/water mixture.

-

A small amount of formic acid may be added to promote protonation.

-

-

Data Acquisition:

-

The sample is introduced into the ESI source via direct infusion or through a liquid chromatography system.

-

The mass spectrometer is operated in positive ion mode.

-

A full scan is performed over a relevant mass range (e.g., m/z 50-300).

-

Mass Spectrum Interpretation

The molecular formula of this compound is C₅H₁₂ClNO₂. The molecular weight of the free base (Methyl 2-aminobutanoate) is 117.15 g/mol , and the hydrochloride salt is 153.61 g/mol .[17]

In positive ion ESI-MS, we expect to observe the protonated molecule of the free base, [M+H]⁺, where M is Methyl 2-aminobutanoate.

-

Expected [M+H]⁺: 117.15 + 1.0078 = 118.16 m/z

The mass spectrum should show a prominent peak at this m/z value.

Fragmentation Analysis (MS/MS)

To gain further structural information, tandem mass spectrometry (MS/MS) can be performed. In this experiment, the ion of interest (the [M+H]⁺ ion at m/z 118.16) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting fragment ions are analyzed in a second mass analyzer.

Common fragmentation pathways for amino acid esters include the loss of the ester group and cleavage of the side chain.[18]

-

Loss of the methoxycarbonyl group (-COOCH₃): This would result in a fragment with the loss of 59 Da.

-

118.16 - 59.04 = 59.12 m/z

-

-

Loss of the entire ester group as methyl formate (HCOOCH₃): This involves a rearrangement and results in the loss of 60 Da.

-

118.16 - 60.05 = 58.11 m/z

-

-

Alpha-cleavage: Cleavage of the bond between the alpha-carbon and the ethyl side chain.[18]

-

Loss of an ethyl radical (-CH₂CH₃), a loss of 29 Da.

-

118.16 - 29.06 = 89.10 m/z

-

The presence of these fragments provides strong evidence for the proposed structure.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Mass Spectrometry Fragmentation Workflow

Caption: Proposed ESI-MS/MS fragmentation pathway of Methyl 2-aminobutanoate.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and ESI-MS provides a robust and unambiguous characterization of this compound. NMR spectroscopy elucidates the precise connectivity and chemical environment of the atoms within the molecule, while mass spectrometry confirms the molecular weight and provides corroborating structural information through fragmentation analysis. The methodologies and interpretations presented in this guide serve as a reliable framework for the spectral characterization of this and other similar small molecules, ensuring the quality and integrity of materials used in research and development.

References

- Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.

- Benchchem. (n.d.). A Comprehensive Guide to Deuterated Solvents for Non-Aqueous NMR Spectroscopy.

- Benchchem. (n.d.). This compound | 7682-18-0.

- ChemicalBook. (n.d.). Methyl 2-(methylamino)benzoate(85-91-6) 13C NMR spectrum.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Doc-Player. (n.d.). Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid.

- Hiden Analytical. (2024, October 15). How a Quadrupole Mass Spectrometer Works.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0029762).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0029762).

- JoVE. (2024, December 5). Video: Electrospray Ionization (ESI) Mass Spectrometry.

- Key Organics. (n.d.). (S)-Methyl 2-aminobutanoate hydrochloride.

- Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.

- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- National Center for Biotechnology Information. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.

- National Center for Biotechnology Information. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications.

- National Center for Biotechnology Information. (2006, December 28). Chlorine-35/37 NMR spectroscopy of solid amino acid hydrochlorides: refinement of hydrogen-bonded proton positions using experiment and theory.

- National Center for Biotechnology Information. (2007, December 21). A high-field solid-state 35/37Cl NMR and quantum chemical investigation of the chlorine quadrupolar and chemical shift tensors in amino acid hydrochlorides.

- National Institute of Standards and Technology. (n.d.). d-2-Aminobutyric acid , methyl ester.

- National Institute of Standards and Technology. (n.d.). l-2-Aminobutyric acid, methyl ester.

- Pharmatutor. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.

- PubChem. (n.d.). This compound | C5H12ClNO2 | CID 13283515.

- PubChem. (n.d.). methyl (2R)-2-aminobutanoate hydrochloride | C5H12ClNO2 | CID 13283516.

- ResearchGate. (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)....

- ResearchGate. (2017, April 5). Which solvents I should use for taking NMR of amino acid?.

- Scharlab. (n.d.). Solvents, deuterated for NMR for laboratory.

- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.

- SciELO. (2013, October 9). Electrospray ionization mass spectrometry applied to study the radical acetylation of amino acids, peptides and proteins.

- Sigma-Aldrich. (n.d.). Methyl (R)-2-aminobutanoate hydrochloride | 85774-09-0.

- Sigma-Aldrich. (n.d.). NMR Solvents.

- Slideshare. (n.d.). Quadrupole mass spectrometer | PPTX.

- Thermo Fisher Scientific - US. (n.d.). Mass Analyzer Technology Overview.

- Wikipedia. (n.d.). Quadrupole mass analyzer.

Sources

- 1. This compound | 7682-18-0 | Benchchem [benchchem.com]

- 2. NMR 溶剂 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. labinsights.nl [labinsights.nl]

- 5. Solvents, deuterated for NMR for laboratory | Scharlab [scharlab.com]

- 6. researchgate.net [researchgate.net]

- 7. How a Quadrupole Mass Spectrometer Works - Hiden Analytical [hidenanalytical.com]

- 8. scienceready.com.au [scienceready.com.au]

- 9. scielo.br [scielo.br]

- 10. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Video: Electrospray Ionization (ESI) Mass Spectrometry [jove.com]

- 12. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mass Analyzer Technology Overview | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. chemistnotes.com [chemistnotes.com]

- 15. Quadrupole mass spectrometer | PPTX [slideshare.net]

- 16. Quadrupole mass analyzer - Wikipedia [en.wikipedia.org]

- 17. This compound | C5H12ClNO2 | CID 13283515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

Understanding the stereochemistry of (S)- and (R)-enantiomers of Methyl 2-aminobutanoate hydrochloride.

<__-3A_-_2.5>

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chirality in Modern Drug Development

In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is of paramount importance. Many drug molecules are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers.[1][2] These enantiomers, designated as (S)- and (R)-forms, often exhibit identical physical and chemical properties in an achiral environment. However, within the chiral environment of the human body, they can interact differently with biological targets such as enzymes and receptors, leading to significant variations in their pharmacological and toxicological profiles.[1][2]

The tragic case of thalidomide in the mid-20th century serves as a stark reminder of the profound impact of stereochemistry on drug safety and efficacy.[2] One enantiomer of thalidomide was effective as a sedative, while the other caused severe birth defects. This pivotal event spurred a paradigm shift in the pharmaceutical industry, leading to a strong regulatory preference for the development of single-enantiomer drugs.[3][4] Developing a chirally pure drug offers numerous advantages, including a more selective pharmacological profile, an improved therapeutic index, simpler pharmacokinetics, and reduced potential for drug interactions and toxicity.[5]

Methyl 2-aminobutanoate hydrochloride, a derivative of the non-proteinogenic α-amino acid 2-aminobutanoic acid, possesses a chiral center at the α-carbon.[6][7] Consequently, it exists as two enantiomers: (S)-Methyl 2-aminobutanoate hydrochloride and (R)-Methyl 2-aminobutanoate hydrochloride. Understanding the stereochemistry of these enantiomers is crucial for their application in the synthesis of pharmaceuticals and other bioactive molecules.[8] This technical guide provides a comprehensive overview of the core principles and practical methodologies for the synthesis, separation, and characterization of the (S)- and (R)-enantiomers of this compound.

Assigning Stereochemistry: The Cahn-Ingold-Prelog (CIP) Priority Rules

The absolute configuration of a chiral center is assigned as either (R) (from the Latin rectus, for right) or (S) (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules.[9][10] This systematic approach provides an unambiguous way to describe the three-dimensional arrangement of substituents around a stereocenter.[11]

The CIP Priority Rules:

-

Atomic Number: Assign priorities to the atoms directly attached to the chiral center based on their atomic number. The atom with the higher atomic number receives higher priority.[9][12]

-

First Point of Difference: If two or more atoms directly attached to the chiral center are the same, move to the next atoms along the chains until a point of difference is found. The group with the atom of higher atomic number at the first point of difference receives higher priority.[9][12]

-

Multiple Bonds: Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms.[10][12]

-

Isotopes: If isotopes are present, the isotope with the higher atomic mass is assigned the higher priority.[9]

Once priorities (1-4) are assigned to the four substituents, the molecule is oriented so that the lowest priority group (4) is pointing away from the viewer. The direction from the highest priority group (1) to the second-highest (2) and then to the third-highest (3) is then determined. A clockwise direction corresponds to the (R) configuration, while a counter-clockwise direction indicates the (S) configuration.[9][12]

Caption: Cahn-Ingold-Prelog (CIP) priority assignment and determination of (R) and (S) configurations.